(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is a complex organic compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by its unique structural features, which include a tert-butyl group and a diethoxyethyl side chain attached to a phenethylamine moiety.
(S)-tert-Butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is classified as an amino acid derivative and can be categorized under the broader class of pharmaceuticals due to its potential biological activity.
The synthesis of (S)-tert-butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate typically involves several steps:
The synthesis may require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of (S)-tert-butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate consists of:
The compound's molecular formula is , with a molecular weight of 236.33 g/mol. The structural representation can be depicted using SMILES notation: CC(C)(C)OC(=O)CC@HCC1=CC=CC=C1 .
(S)-tert-butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate may participate in various chemical reactions:
The reactivity of this compound largely depends on the stability of its functional groups under specific conditions. The presence of both hydrophobic (tert-butyl and phenethyl) and hydrophilic (amino and ester) components suggests diverse reactivity patterns.
The mechanism of action for (S)-tert-butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate is likely related to its interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds with similar structures have shown potential in modulating signaling pathways relevant to cancer treatment and other diseases .
(S)-tert-butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate appears as a low melting solid with a color range from white to light yellow .
Key chemical properties include:
Relevant data from suppliers indicate that it conforms to specified purity levels (≥96%) .
(S)-tert-butyl 3-amino-4-((2,2-diethoxyethyl)(phenethyl)amino)-4-oxobutanoate has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2